molecular formula C12H12BrN3O B1272464 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 885950-25-4

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone

Cat. No. B1272464
CAS RN: 885950-25-4
M. Wt: 294.15 g/mol
InChI Key: GQAPHZQIEJZSOW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone”, the available information indicates that it has a molecular weight of 296.12 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for selective synthesis and functional substitution in 1,2,3-triazoles, which are significant in the study of protein interactions and functions .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives. These derivatives can exhibit diverse chemical properties, making them useful for creating a wide range of substances with potential applications in drug development and chemical research.

Debenzylation Studies

In chemical synthesis, debenzylation is a key reaction. This compound has been studied for its ability to undergo debenzylation, which is crucial for modifying the structure of molecules for pharmaceutical applications.

Molecular Structure Analysis

Understanding the molecular structure is vital for the development of new drugs. The compound’s structure can be analyzed to predict reactivity and interaction with biological targets.

Theoretical Chemistry

The compound is used in theoretical chemistry to perform calculations and simulations that predict the behavior of molecules. This can include studies on bond lengths, bond angles, and electronic properties.

Chemical Education

Due to its interesting chemical properties, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques.

Material Science

In material science, the compound can be used to develop new materials with specific properties, such as increased strength or altered electrical conductivity.

Pharmacological Research

Finally, this compound has potential applications in pharmacological research. Its derivatives could be used to develop new medications with specific target interactions.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” are currently unknown. This compound is structurally similar to imidazole-containing compounds, which are known to exhibit a broad range of biological activities . .

Mode of Action

Based on its structural similarity to imidazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in bacterial growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Bromine atoms are often used in drug design to increase the metabolic stability and permeability of a compound .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the bromobenzyl group might enhance the compound’s stability under physiological conditions .

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAPHZQIEJZSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159487
Record name 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone

CAS RN

885950-25-4
Record name 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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